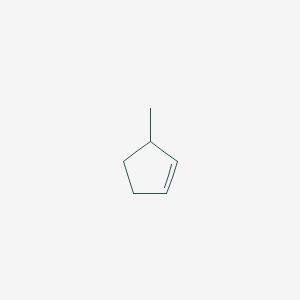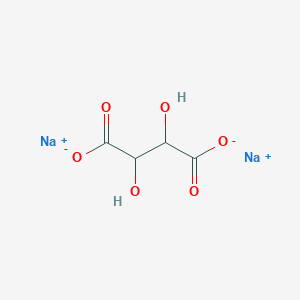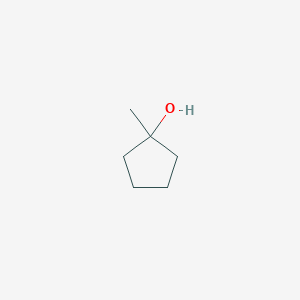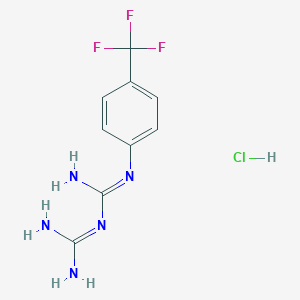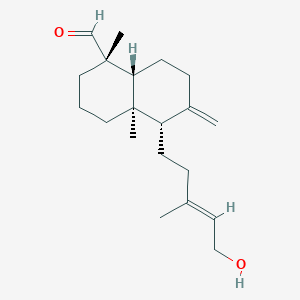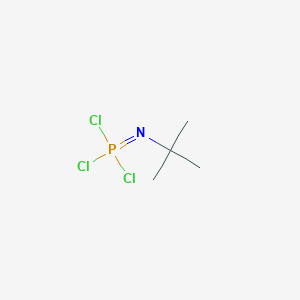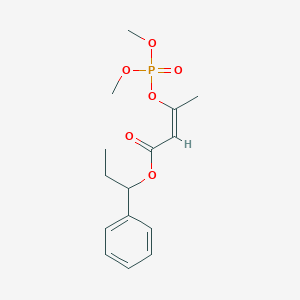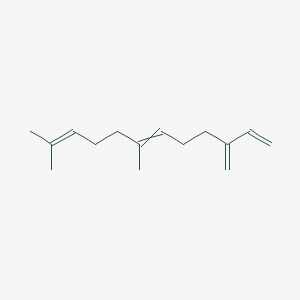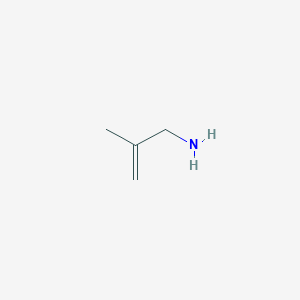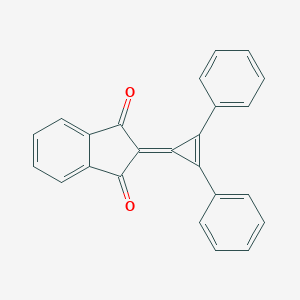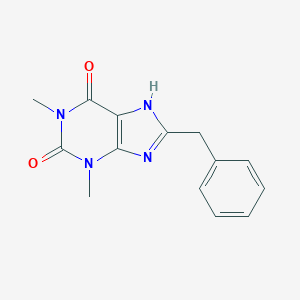
8-Benzyltheophyllin
Übersicht
Beschreibung
8-Benzyltheophylline is a chemical compound with the molecular formula C₁₄H₁₄N₄O₂. It is a derivative of theophylline, a well-known xanthine alkaloid. The compound is characterized by the presence of a benzyl group attached to the eighth position of the theophylline molecule. This modification imparts unique properties to 8-Benzyltheophylline, making it a subject of interest in various scientific fields .
Wissenschaftliche Forschungsanwendungen
8-Benzyltheophylline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in studies involving xanthine derivatives.
Biology: The compound is used to investigate the biological activities of xanthine derivatives, including their effects on enzyme activity and cellular processes.
Medicine: 8-Benzyltheophylline is studied for its potential therapeutic effects, particularly as an adenosine receptor antagonist. It may have applications in treating conditions like asthma and chronic obstructive pulmonary disease.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Wirkmechanismus
Target of Action
8-Benzyltheophylline (8-BT) is postulated to function as an adenosine receptor antagonist . This implies that it binds to and obstructs certain adenosine receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer - as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) - as well as in signal transduction as cyclic adenosine monophosphate (cAMP).
Mode of Action
The mode of action of 8-BT involves its interaction with adenosine receptors. By acting as an antagonist, it binds to these receptors and blocks their action, thereby inhibiting the physiological responses to adenosine . This interaction and the resulting changes can influence various biochemical and physiological processes.
Biochemical Pathways
While the precise biochemical pathways affected by 8-BT are not fully elucidated, its role as an adenosine receptor antagonist suggests that it may impact pathways involving adenosine. Adenosine plays a key role in energy metabolism and is involved in signal transduction through cAMP. By blocking adenosine receptors, 8-BT could potentially affect these pathways and their downstream effects .
Pharmacokinetics
It’s structurally similar to theophylline, which is well absorbed when taken orally . Theophylline has a high oral bioavailability, with peak concentrations occurring from 0.5 to 2.0 hours after administration
Result of Action
The molecular and cellular effects of 8-BT’s action are likely related to its role as an adenosine receptor antagonist. By blocking these receptors, it can inhibit the physiological effects of adenosine. Preliminary pharmacologic tests showed promise of 8-BT being a potent hypotensive agent , suggesting it may have potential applications in the treatment of hypertension.
Safety and Hazards
8-Benzyltheophylline is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion, it is advised to rinse the mouth and seek medical help .
Biochemische Analyse
Biochemical Properties
8-Benzyltheophylline is postulated to function as an adenosine receptor antagonist . This implies that it binds to and obstructs certain adenosine receptors . The interaction of 8-Benzyltheophylline with these receptors plays a crucial role in its biochemical reactions .
Cellular Effects
While the precise cellular effects of 8-Benzyltheophylline remain elusive, it is known to have significant impacts on various types of cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 8-Benzyltheophylline involves its function as an adenosine receptor antagonist . It binds to and obstructs certain adenosine receptors, thereby exerting its effects at the molecular level . This can lead to changes in gene expression and potentially enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that the compound has a significant impact on cellular function over time
Metabolic Pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Benzyltheophylline can be synthesized through several methods. One common approach involves the reaction of theophylline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like isopropanol .
Industrial Production Methods: In industrial settings, the synthesis of 8-Benzyltheophylline may involve more scalable processes. For instance, the reaction can be carried out in larger reactors with controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Benzyltheophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the theophylline core.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylated xanthine derivatives, while substitution reactions can produce a variety of functionalized theophylline compounds .
Vergleich Mit ähnlichen Verbindungen
Theophylline: A well-known xanthine derivative used to treat respiratory diseases.
7-Benzyltheophylline: Similar to 8-Benzyltheophylline but with the benzyl group attached to the seventh position.
8-Phenyltheophylline: Another derivative with a phenyl group instead of a benzyl group at the eighth position
Uniqueness: 8-Benzyltheophylline is unique due to its specific structural modification, which imparts distinct pharmacological properties. Its ability to act as an adenosine receptor antagonist makes it particularly valuable in medical research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
8-benzyl-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-17-12-11(13(19)18(2)14(17)20)15-10(16-12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKGFZTXWQMFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182970 | |
| Record name | Theophylline, 8-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2879-15-4 | |
| Record name | 3,9-Dihydro-1,3-dimethyl-8-(phenylmethyl)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2879-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Theophylline, 8-benzyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2879-15-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Theophylline, 8-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-benzyl-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What sparked the initial interest in 8-benzyltheophylline as a potential therapeutic agent?
A: The structural similarity between 8-benzyltheophylline and Priscoline (2-benzyl-2-imidazoline), a known synthetic adrenergic-blocking agent, prompted researchers to investigate its potential as a hypotensive agent. [] Preliminary pharmacological studies showed promise, indicating that 8-benzyltheophylline could potentially lower blood pressure. [] This led to further exploration of the compound's structure-activity relationship in pursuit of more potent, soluble, and readily absorbed derivatives. []
Q2: Does the presence of an ethyleneimmonium ion intermediate affect the reactivity of 8-benzyltheophylline?
A: While 8-benzyltheophylline itself does not form an ethyleneimmonium ion, research shows that 2-diethylaminoethylchloride, a compound with a similar structure, readily forms this ion in N,N-dimethylformamide. [] The ethyleneimmonium ion exhibits rapid reactivity with nucleophiles, including 8-benzyltheophylline. [] This information suggests that the presence of structural features promoting ethyleneimmonium ion formation could influence the reactivity and potentially the pharmacological activity of related compounds.
Q3: What modifications to the 8-benzyltheophylline structure were explored, and what was the rationale behind these modifications?
A: Researchers synthesized a series of 8-substituted-theophylline derivatives to investigate the impact of structural changes on hypotensive activity, solubility, and oral absorption. [] The modifications primarily focused on the 8-position substituent, exploring various aralkyl groups. [] The goal was to identify structural features that could enhance the desired pharmacological properties and potentially lead to the development of more effective vasodepressor agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


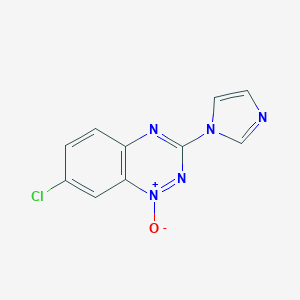
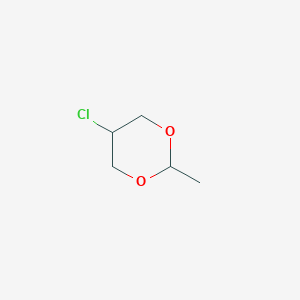
![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)

